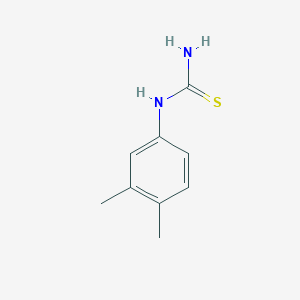

(3,4-Dimethylphenyl)thiourea

描述

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Science

Thiourea and its derivatives are a class of organic compounds that have become a significant focus in organic synthesis and medicinal chemistry. mdpi.com Their importance stems from their versatile applications, which range from their use as intermediates in the synthesis of heterocyclic compounds to their roles in various biological activities. globalresearchonline.netresearchgate.net The unique structural features of thioureas, including the presence of sulfur and nitrogen atoms, allow for a multitude of bonding possibilities, making them excellent ligands in coordination chemistry for the formation of stable metal complexes. mdpi.comrsc.org

Thiourea derivatives have demonstrated a wide array of biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net They are also utilized in agriculture as herbicides and insect growth regulators. researchgate.net The ability of the thiourea functional group to form stable hydrogen bonds is a key factor in its interaction with biological targets like proteins and enzymes. nih.gov This has led to the development of several thiourea-containing drugs for various therapeutic purposes. nih.gov

Historical Trajectory and Evolution of Research on (3,4-Dimethylphenyl)thiourea

The synthesis of thiourea dates back to 1873. nih.gov Since then, the field has expanded to include a vast number of derivatives with diverse substitutions. Research into specific derivatives like this compound has evolved from basic synthesis and characterization to more specialized investigations of its properties and applications. Early research often focused on the fundamental chemical synthesis and the exploration of its potential as an intermediate for creating more complex molecules. globalresearchonline.net

More recent studies have delved into the specific biological activities and material science applications of this compound and its derivatives. For instance, research has explored its potential in the development of novel therapeutic agents and functional materials. The continuous development of analytical techniques, such as single-crystal X-ray diffraction and various spectroscopic methods, has enabled a deeper understanding of the compound's molecular structure and its relationship to its chemical and biological functions. semanticscholar.orgnih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is characterized by a focus on its potential applications in medicinal chemistry and materials science. Scientists are actively synthesizing and evaluating new derivatives of this compound for their therapeutic potential against a range of diseases.

Key Research Areas:

Emerging Trends:

An emerging trend is the use of computational studies, such as Density Functional Theory (DFT), to predict the properties and reactivity of this compound and its derivatives. ukm.my This allows for a more rational design of new compounds with desired characteristics. Furthermore, the development of green and efficient synthesis methods, such as continuous-flow synthesis, is becoming increasingly important. nih.gov

Interdisciplinary Relevance of this compound Studies

The study of this compound and its derivatives has significant interdisciplinary relevance, bridging chemistry, biology, medicine, and materials science.

The collaborative efforts across these disciplines are crucial for unlocking the full potential of this compound and its derivatives for the benefit of science and society.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVAZPFKTDKAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357613 | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-18-4 | |

| Record name | 16738-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethylphenyl Thiourea

Established Synthetic Routes for (3,4-Dimethylphenyl)thiourea

The primary and most common method for synthesizing N,N'-disubstituted thioureas, including this compound, involves the reaction of an isothiocyanate with an amine. globalresearchonline.netmdpi.com

Reaction Mechanisms and Pathways

The fundamental reaction for the synthesis of this compound is the nucleophilic addition of 3,4-dimethylaniline (B50824) to an appropriate isothiocyanate, or conversely, the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia (B1221849) or a primary amine. The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). globalresearchonline.net This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea (B124793) linkage.

A common pathway involves the reaction of 3,4-dimethylaniline with an isothiocyanate. For instance, the reaction with a simple isothiocyanate like ammonium (B1175870) thiocyanate (B1210189) can be used. globalresearchonline.net Another widely used method is the reaction of an amine with carbon disulfide in an ammonia solution, which proceeds under mild, catalyst-free conditions to produce monosubstituted thioureas. researchgate.net

A prevalent synthetic strategy for N-acyl thiourea derivatives, which can be precursors or related compounds, involves the condensation of an acid chloride with ammonium thiocyanate to form an in-situ isothiocyanate. This is then reacted with an amine. nih.gov

Optimization of Synthetic Parameters and Yields

The efficiency and yield of this compound synthesis are influenced by several factors, including the choice of solvent, temperature, and reaction time. Acetone is a commonly employed solvent and has been reported to provide higher yields compared to solvents like benzene (B151609) or THF. globalresearchonline.net Continuous-flow synthesis has also emerged as a modern technique for the preparation of thioureas, offering advantages such as improved reaction control and cleaner reaction profiles. nih.gov

Optimization studies have shown that reaction conditions can be fine-tuned to maximize yields. For example, in the synthesis of related thiourea derivatives, adjusting the temperature and reaction time has been crucial. Some syntheses are carried out at room temperature, while others may require refluxing for several hours to achieve completion. nih.govresearchgate.net The use of microwave irradiation in solvent-free conditions has been shown to drastically reduce reaction times for the synthesis of N,N'-disubstituted thioureas from hours to minutes. researchgate.net

| Parameter | Condition | Effect on Yield/Rate | Reference |

| Solvent | Acetone | Generally higher yields | globalresearchonline.net |

| Catalyst | Catalyst-free (with CS2) | Mild conditions, good to excellent yields | researchgate.net |

| Temperature | Room Temperature to Reflux | Varies with specific reactants | nih.govresearchgate.net |

| Technique | Microwave Irradiation | Drastically reduced reaction times | researchgate.net |

| Technique | Continuous-Flow | Cleaner reaction profiles, better control | nih.gov |

Design and Synthesis of Novel this compound Derivatives

The structural framework of this compound offers multiple sites for modification, allowing for the creation of a diverse library of derivatives with potentially enhanced or novel properties.

Strategies for Structural Diversification

Structural diversification can be achieved by introducing various substituents on the aromatic ring or by modifying the thiourea moiety itself. This allows for the exploration of structure-activity relationships, particularly in the context of medicinal chemistry where thiourea derivatives have shown promise as inhibitors of various enzymes. nih.govbiointerfaceresearch.com

One strategy involves the use of different substituted amines or isothiocyanates in the initial synthesis. For example, reacting 3,4-dimethylphenyl isothiocyanate with a range of primary or secondary amines would lead to a series of N'-substituted this compound derivatives. mdpi.com

Derivatization at Aromatic and Thiourea Moieties

Aromatic Moiety: The 3,4-dimethylphenyl ring can be further functionalized through electrophilic aromatic substitution reactions, although the directing effects of the activating methyl groups and the deactivating thiourea group must be considered.

Thiourea Moiety: The thiourea group is reactive and can undergo various transformations. The sulfur atom can be alkylated, and the nitrogen atoms can be acylated or participate in cyclization reactions to form heterocyclic systems. For example, N-acyl thioureas can be synthesized by reacting the parent thiourea with an acid chloride. nih.gov These acyl derivatives are versatile intermediates for the synthesis of heterocycles like thiazoles and pyrimidines. nih.govresearchgate.net The reaction of thiourea derivatives with α-halocarbonyl compounds is a well-established method for the synthesis of 2-aminothiazole (B372263) derivatives. jrespharm.com

Preparation of Isomeric Forms and Analogues

The synthesis of isomers and analogues of this compound is crucial for understanding the impact of substituent positioning on the molecule's properties.

Isomeric Forms: Isomers can be prepared by starting with different dimethylaniline isomers, such as 2,4-dimethylaniline (B123086) or 2,5-dimethylaniline, and reacting them with an appropriate isothiocyanate source. researchgate.netresearchgate.net For example, 1-(2,4-dimethylphenyl)-3-phenylthiourea (B15148014) has been synthesized and studied for its biological activities. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemistry. In the context of synthesizing this compound, several green chemistry principles have been applied to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. These approaches primarily focus on alternative energy sources and solvent-free reaction conditions.

A prominent green method for the synthesis of thiourea derivatives involves the use of ultrasonic irradiation. This technique, known as sonochemistry, can significantly accelerate reaction rates and improve yields. For instance, the synthesis of substituted thiourea derivatives has been successfully achieved through a catalyst-free condensation reaction of amines and carbon disulfide in a water and polyethylene (B3416737) glycol (PEG) medium under ultrasound irradiation. rsc.org This method offers the advantages of a cleaner reaction profile and faster reaction times compared to conventional heating methods. While a specific study on this compound is not detailed, this approach is broadly applicable to the synthesis of N-aryl thioureas from the corresponding anilines.

Another significant green approach is the use of microwave irradiation, often in solvent-free conditions. tsijournals.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times, from hours to minutes, and improve product yields for various thiourea derivatives. beilstein-journals.org The reaction of a primary amine, such as 3,4-dimethylaniline, with an appropriate isothiocyanate under microwave irradiation is a rapid and efficient method for producing the corresponding thiourea. nih.gov This solvent-free approach aligns with the principles of green chemistry by eliminating the need for potentially toxic organic solvents and reducing energy consumption.

Mechanochemical synthesis, which involves reactions in the solid state induced by grinding or milling, presents another solvent-free alternative. beilstein-journals.org This technique has been successfully employed for the synthesis of various thioureas from anilines and isothiocyanates, achieving high yields in short reaction times without the need for any solvent. beilstein-journals.org

The synthesis of related heterocyclic compounds, such as dihydropyrimidine-2-thiones, has also benefited from green chemistry approaches. These multicomponent reactions, which can utilize a thiourea derivative, are often performed under solvent-free conditions using microwave irradiation or catalyzed by natural and reusable catalysts, further highlighting the trend towards more environmentally friendly synthetic routes in this area of chemistry. tsijournals.comresearchgate.net

While specific research detailing the optimization of these green methods exclusively for this compound is not extensively documented in the provided results, the general methodologies for the synthesis of N-aryl thioureas are well-established and can be directly applied. These methods offer significant advantages over traditional synthetic routes that often rely on volatile organic solvents and prolonged reaction times.

Below is a table summarizing various green synthetic approaches applicable to the synthesis of N-aryl thioureas, which can be adapted for the synthesis of this compound.

Table 1: Green Synthetic Methodologies for N-Aryl Thioureas

| Method | Energy Source | Solvent System | Catalyst | Key Advantages |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Water/Polyethylene Glycol | Catalyst-Free | Faster reaction rates, cleaner profiles, higher yields |

| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-Free | Often Catalyst-Free | Drastically reduced reaction times, high yields |

| Mechanochemical Synthesis | Mechanical Grinding/Milling | Solvent-Free | Catalyst-Free | Avoids solvents, high efficiency |

The following table provides a hypothetical comparison of reaction conditions for the synthesis of a generic N-aryl thiourea using conventional versus green methods, illustrating the potential benefits.

Table 2: Comparison of Conventional and Green Synthesis Methods

| Parameter | Conventional Method | Microwave-Assisted (Solvent-Free) | Ultrasound-Assisted (Aqueous) |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | 30-60 minutes |

| Solvent | Organic (e.g., Toluene, Ethanol) | None | Water/PEG |

| Energy Consumption | High | Low | Moderate |

| Yield | Moderate to High | High to Excellent | High |

| Work-up | Often requires extraction and purification | Simple filtration | Extraction may be needed |

Advanced Structural Elucidation and Supramolecular Architecture of 3,4 Dimethylphenyl Thiourea

X-ray Crystallographic Analysis of (3,4-Dimethylphenyl)thiourea and its Derivatives

Crystal System and Space Group Determination

The arrangement of molecules in a crystal is defined by its crystal system and space group. The crystal system describes the symmetry of the unit cell, while the space group provides a complete description of the symmetry of the crystal structure. nih.gov There are 230 possible space groups, which dictate how the molecules are packed within the crystal lattice. nih.gov

For N-benzoyl-N'-(3,4-dimethylphenyl)thiourea, a derivative of the title compound, crystallographic studies have shown that it crystallizes in the monoclinic system with the space group P21/c. ukm.my Similarly, other related thiourea (B124793) derivatives, such as N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea and 1-(3-chlorophenyl)-3-cyclohexylthiourea, also exhibit a monoclinic crystal system with space groups C2/c and P21/n, respectively. researchgate.netresearchgate.net The determination of the crystal system and space group is a critical first step in the complete structural analysis of a compound.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles through X-ray diffraction provides deep insight into the molecular geometry and electronic structure of this compound and its derivatives. The thiourea moiety is of particular interest, with the C=S and C-N bond lengths offering information about the degree of electron delocalization.

In many thiourea derivatives, the C=S bond length is typically found to be in the range of 1.658 to 1.692 Å, indicating a partial double bond character. smolecule.com The C-N bond lengths within the thiourea core are also sensitive to the electronic nature of the substituents on the nitrogen atoms. For instance, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the C1—N2 bond (1.3396 (14) Å) is slightly shorter than the C1—N1 bond (1.3621 (15) Å), suggesting a difference in electron delocalization due to intramolecular hydrogen bonding. nih.gov The bond angles around the central thiourea carbon atom typically sum to 360.0°, confirming a trigonal planar geometry. nih.gov

Molecular Conformation and Geometry (e.g., cis-trans configurations)

The conformation of thiourea derivatives, particularly the orientation of the substituents relative to the C=S bond, plays a crucial role in determining their supramolecular assembly. The molecular conformation is often described in terms of cis and trans arrangements across the C-N bonds.

For example, N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea adopts a trans-cis configuration, while its isomer, N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea, exists in a cis-trans conformation. analis.com.my This difference in conformation can be attributed to the steric and electronic effects of the methyl substituents on the phenyl and pyridine (B92270) rings. analis.com.my The planarity of the thiourea moiety is often stabilized by intramolecular hydrogen bonds, which can lead to the formation of pseudo-rings. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the characterization of this compound, providing complementary information to X-ray crystallography. NMR and FT-IR spectroscopy are particularly valuable for elucidating the molecular structure and bonding in solution and solid states, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum of thiourea derivatives, the chemical shifts of the N-H protons are particularly informative. These signals often appear as broad singlets and their position can be indicative of hydrogen bonding. nih.gov For example, in N,N′-bis[2-(diethylamino)phenyl]thiourea, the N-H resonance is deshielded and appears at δ 9.14 ppm, suggesting strong intramolecular hydrogen bonding. nih.gov The protons of the dimethylphenyl group will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions on the ring. The methyl protons will typically appear as singlets in the upfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of thiourea derivatives is that of the thiocarbonyl carbon (C=S). This signal is typically observed in the range of 179.1-181.4 ppm. researchgate.netnih.gov The chemical shifts of the aromatic carbons of the dimethylphenyl ring and the methyl carbons provide further confirmation of the structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives shows characteristic vibrational bands that confirm the presence of the thiourea moiety and the dimethylphenyl group.

Key vibrational frequencies for thiourea derivatives include the N-H stretching vibrations, which typically appear in the region of 3100-3400 cm⁻¹. The position and shape of these bands can provide information about hydrogen bonding. rsc.org The C=S stretching vibration is also a characteristic feature, although it can be coupled with other vibrations and is often found in the range of 1000-1300 cm⁻¹. Other important bands include the C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations. analis.com.my For instance, in a series of N,N,N'-trisubstituted thioureas, the C=S double bond distances were found to be around 1.68 Å. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectra of this compound and related substituted phenylthiourea (B91264) derivatives are characterized by distinct bands in the UV-Vis region, which arise from electronic transitions within the molecule. Typically, these compounds exhibit absorption bands that can be attributed to π→π* and n→π* transitions.

The π→π* transitions, which are generally of high intensity, originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are primarily associated with the aromatic phenyl ring and the C=S chromophore of the thiourea moiety. The n→π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital.

In studies of various substituted phenylthioureas, these characteristic absorption bands are consistently observed. For instance, the UV-Vis spectra of several 1,3-di(substituted-phenyl)-thioureas recorded in methanol (B129727) show distinct absorption maxima. While specific data for this compound is not detailed in the available literature, the electronic transitions observed for analogous compounds provide a representative understanding. For example, the electronic spectrum of phenylthiourea shows absorption maxima at approximately 240 nm and 280-300 nm, corresponding to π→π* and n→π* transitions, respectively nist.gov. The presence of methyl substituents on the phenyl ring in this compound is expected to cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effect.

A study on N-benzoyl-N′-(4′-cyanophenyl)thioureas also identified characteristic π→π* and n→π* transitions, further supporting the general electronic behavior of this class of compounds mdpi.com. The electronic spectral data for a related ligand, [3-N-phenyle-thiourea-pentanon-2], shows a characteristic peak at 327 nm rjwave.org.

Table 1: Representative UV-Vis Absorption Data for Substituted Thioureas

| Compound/Derivative Type | Solvent | λmax (nm) | Transition Assignment | Reference |

| Phenylthiourea | - | ~240, ~280-300 | π→π, n→π | nist.gov |

| 1,3-Di(substituted-phenyl)-thioureas | Methanol | - | π→π, n→π | researchgate.net |

| [3-N-phenyle-thiourea-pentanon-2] | - | 327 | - | rjwave.org |

| N-Benzoyl-N′-(4′-cyanophenyl)thioureas | - | - | π→π, n→π | mdpi.com |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique for the structural elucidation of this compound, providing confirmation of its molecular weight and offering insights into its fragmentation pathways. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight of 180.27 g/mol .

Studies on the mass spectrometric fragmentation of substituted phenylthioureas have revealed characteristic patterns that are instrumental in confirming the structure. The fragmentation of these molecules is often initiated by the cleavage of the C-N and C=S bonds within the thiourea core. For N-substituted phenylthioureas, fragmentation can proceed through various pathways, including the formation of isothiocyanate and aniline (B41778) fragments. For example, the mass spectrometric analysis of 1-substituted-3-phenyl-2-thioureas shows fragmentation patterns that are dependent on the nature of the substituent acs.org.

In the case of this compound, key fragmentation pathways would likely involve:

Formation of the 3,4-dimethylphenyl isothiocyanate ion: This would result from the cleavage of the N-C(S) bond, leading to a fragment with a specific m/z value.

Formation of the 3,4-dimethylaniline (B50824) ion: Cleavage of the C-N bond on the other side of the thiourea core would produce the corresponding aniline derivative.

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule is another common fragmentation pathway for thiourea derivatives.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

| [C₉H₁₂N₂S]⁺ | 180.27 | Molecular Ion [M]⁺ |

| [C₉H₉NS]⁺ | 163.05 | 3,4-Dimethylphenyl isothiocyanate |

| [C₈H₁₁N]⁺ | 121.09 | 3,4-Dimethylaniline |

| [M - H₂S]⁺ | 146.09 | Loss of hydrogen sulfide |

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks (N-H⋯S, C-H⋯O, N-H⋯O, C-H⋯N, N-H⋯N, C-H⋯S)

The crystal structure of this compound, like other thiourea derivatives, is significantly influenced by a variety of intermolecular hydrogen bonds. These interactions play a crucial role in the formation of its supramolecular architecture. The thiourea moiety, with its N-H donor groups and the sulfur atom as a hydrogen bond acceptor, is central to these networks.

N-H⋯S Hydrogen Bonds: This is a hallmark interaction in the crystal packing of thioureas. The protons of the N-H groups form strong hydrogen bonds with the sulfur atom of an adjacent molecule. These interactions often lead to the formation of well-defined motifs, such as centrosymmetric dimers mdpi.commersin.edu.trresearchgate.netconicet.gov.ardntb.gov.ua.

N-H⋯O and C-H⋯O Hydrogen Bonds: In thiourea derivatives that also contain carbonyl groups (acylthioureas), N-H⋯O and C-H⋯O hydrogen bonds are prevalent. While this compound itself lacks a carbonyl group, these interactions are fundamental in related structures and contribute to the stability of their crystal lattices dntb.gov.uaresearchgate.net. For example, in 3-acetyl-1-(2-methylphenyl)thiourea, molecules are linked into chains by pairs of N-H⋯O hydrogen bonds dntb.gov.ua.

N-H⋯N and C-H⋯N Hydrogen Bonds: While less common than N-H⋯S bonds, N-H⋯N interactions can occur, particularly in derivatives with additional nitrogen-containing functional groups. C-H⋯N interactions have also been observed in the crystal structures of some thiourea derivatives, further diversifying the hydrogen bonding network.

The interplay of these various hydrogen bonds dictates the specific packing arrangement of this compound molecules in the solid state, leading to the formation of complex and stable three-dimensional structures.

Dimer Formation and Supramolecular Assemblies

A recurring structural motif in the crystal structures of phenylthiourea derivatives is the formation of dimers through intermolecular hydrogen bonds. The most common dimer is a centrosymmetric R²₂(8) ring motif, formed by a pair of N-H⋯S hydrogen bonds between two molecules mersin.edu.trresearchgate.netconicet.gov.ardntb.gov.ua.

These dimeric units can then serve as building blocks for the construction of more extended supramolecular assemblies. For instance, in N,N-dimethyl-N′-(4-fluorobenzoyl)thiourea, the dimeric units are further linked by C-H⋯O and N-H⋯O hydrogen bonds to form larger aggregates researchgate.net. In the case of 3-acetyl-1-(2-methylphenyl)thiourea, the molecules form chains through a combination of N-H⋯S and N-H⋯O hydrogen bonds dntb.gov.ua.

Role of Weak Non-covalent Interactions in Crystal Stability

C-H⋯π Interactions: These interactions involve a hydrogen atom from a methyl group or the aromatic ring interacting with the π-electron system of an adjacent phenyl ring. Such interactions have been identified as important for the crystal packing of some thiourea derivatives tandfonline.com.

π-π Stacking Interactions: The aromatic phenyl rings of adjacent molecules can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are a common feature in the crystal structures of aromatic compounds and contribute to the stability of the supramolecular assembly tandfonline.com.

The combination of strong hydrogen bonds and these weaker non-covalent interactions results in a robust and well-defined three-dimensional supramolecular architecture for this compound in the solid state. The precise nature and geometry of these interactions can be elucidated through detailed analysis of single-crystal X-ray diffraction data and computational modeling.

Coordination Chemistry of 3,4 Dimethylphenyl Thiourea As a Ligand

Ligand Design and Coordination Modes of (3,4-Dimethylphenyl)thiourea

The efficacy of this compound as a ligand is rooted in its molecular structure, which offers multiple potential coordination sites. The presence of sulfur and nitrogen atoms provides the basis for its diverse coordinating abilities.

Identification of Potential Donor Atoms (S, N, O)

Thiourea (B124793) and its derivatives are recognized for their capacity to coordinate with metal centers through various atoms. The primary donor atoms in this compound are the sulfur and nitrogen atoms of the thiourea backbone. globalresearchonline.net Thiourea ligands can coordinate as neutral molecules, monoanions, or dianions. globalresearchonline.net The sulfur atom, being a soft donor, readily coordinates to soft metal ions. acs.org The nitrogen atoms also present potential coordination sites. While oxygen is not present in the this compound molecule itself, related acylthiourea derivatives can also coordinate through the oxygen atom of the carbonyl group. acs.orgsemanticscholar.org

Chelating Capabilities and Flexibility

This compound and its derivatives can act as versatile chelating agents. semanticscholar.org Depending on the reaction conditions and the nature of the metal ion, these ligands can coordinate in a monodentate or bidentate fashion. In many instances, acylthiourea ligands behave as monodentate ligands, coordinating through the sulfur atom, which is facilitated by the formation of a stable six-membered ring via intramolecular hydrogen bonding between a nitrogen-hydrogen bond and the acyl oxygen. acs.org However, in the absence of such intramolecular hydrogen bonding, they can act as bidentate ligands, coordinating through both the sulfur and an acyl oxygen atom. acs.org The flexibility of the thiourea backbone allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Nickel(II), Copper(II), Cobalt(II), Zinc(II), Platinum-group metals)

The synthesis of transition metal complexes with thiourea derivatives is a well-established process. A general method involves the dropwise addition of a metal acetate (B1210297) solution in methanol (B129727) to a solution of the ligand in a 1:2 molar ratio in dichloromethane. semanticscholar.org This method has been successfully employed for the preparation of Nickel(II) and Copper(II) complexes. semanticscholar.org The synthesis of complexes with other transition metals such as Iron(II), Zinc(II), and Mercury(II) has also been reported using similar procedures, often involving the reaction of the ligand with the corresponding metal chloride salt. researchgate.net Furthermore, the coordination of thiourea derivatives to platinum-group metals like gold and silver has been explored, leading to the formation of complexes with interesting biological activities. mdpi.com

Influence of Metal Ion on Complex Formation and Stoichiometry

The nature of the metal ion plays a crucial role in determining the stoichiometry and geometry of the resulting complex. For instance, in the synthesis of N,N-dialkyl-N'-(4-fluorobenzoyl) thiourea complexes, a 1:2 metal-to-ligand ratio was employed for both Ni(II) and Cu(II). semanticscholar.org The coordination geometry can also be influenced by the metal ion. For example, a Nickel(II) complex with a thiourea derivative was found to have a nearly square-planar coordination. semanticscholar.org The choice of metal also affects the stability and reactivity of the complex. The coordination of thiourea ligands to different metals like gold and silver can result in distinct coordination behaviors, with gold complexes showing linear or three-coordinated geometries, while silver complexes may feature a P^S chelate coordination. mdpi.com

Structural and Spectroscopic Analysis of Coordination Compounds

A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized metal complexes. These include elemental analysis, FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The C=S stretching frequency in the free ligand typically appears around 1288 cm⁻¹. semanticscholar.org Upon coordination to a metal ion through the sulfur atom, this band is expected to shift. Similarly, changes in the N-H stretching frequencies can provide insights into the involvement of the nitrogen atoms in coordination or hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the ligand and its complexes in solution. The chemical shifts of the N-H protons are sensitive to their environment and can indicate coordination or hydrogen bonding. nih.gov

Determination of Coordination Geometry and Stereochemistry

The geometry of metal complexes containing thiourea-based ligands is typically established through single-crystal X-ray diffraction. Thiourea derivatives can act as monodentate ligands, coordinating solely through the sulfur atom, or as bidentate ligands, typically involving the sulfur and one nitrogen atom after deprotonation, or the sulfur and a carbonyl oxygen in acylthiourea derivatives.

For N-aroyl-N'-aryl thioureas, including derivatives of this compound, the molecular configuration is often stabilized by intramolecular hydrogen bonds. analis.com.my For instance, an N-H···O bond can form between the amide proton and the carbonyl oxygen, creating a pseudo-six-membered ring. This interaction tends to planarize a significant portion of the molecule and favors a monodentate coordination mode through the sulfur atom.

While specific studies detailing numerous complexes with the unsubstituted this compound are limited, analysis of related structures provides insight into expected geometries. For example, nickel(II) complexes with similar N,N-dialkyl-N'-benzoylthiourea ligands have been shown to adopt a nearly square-planar coordination geometry. researchgate.netsemanticscholar.org In such cases, two deprotonated thiourea ligands coordinate to the Ni(II) center through their sulfur and carbonyl oxygen atoms. The specific stereochemistry, such as cis or trans isomers, is influenced by the steric bulk of the substituents on the thiourea backbone.

Shifts in Spectroscopic Signatures upon Complexation

The coordination of this compound or its derivatives to a metal ion induces significant and observable shifts in their spectroscopic signatures, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectra. These shifts serve as powerful diagnostic tools to confirm complexation and identify the donor atoms involved.

Infrared (IR) Spectroscopy: In the IR spectrum of a free thiourea ligand, key vibrational bands include the N-H stretch, C=O stretch (in acyl derivatives), and the C=S stretch. Upon coordination to a metal center through the sulfur atom, the C=S stretching frequency typically shifts to a lower wavenumber. This shift is indicative of the weakening of the C=S double bond due to the donation of electron density to the metal. Simultaneously, the N-H stretching frequency may also be altered. In cases where the ligand coordinates via deprotonation of an N-H group, this band disappears entirely, and a new band corresponding to a C=N stretch may appear. semanticscholar.org Studies on related methylbenzoylthiourea derivatives show characteristic bands for ν(N-H) in the range of 3187-3375 cm⁻¹, ν(C=O) at 1683-1713 cm⁻¹, and ν(C=S) at 666-785 cm⁻¹. analis.com.myresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are also vital for characterizing these complexes. In the ¹H NMR spectrum of the free ligand, the N-H protons appear as characteristic signals. Upon complexation, these signals may be shifted downfield due to changes in the electronic environment and hydrogen bonding, or they may disappear if deprotonation occurs. In the ¹³C NMR spectrum, the resonance of the thione (C=S) carbon is particularly informative. For related benzoylthiourea (B1224501) compounds, this signal appears around δ 180 ppm. analis.com.myanalis.com.myresearchgate.net Coordination to a metal through the sulfur atom causes a shift in this resonance, confirming the involvement of the C=S group in bonding.

| Spectroscopic Probe | Typical Signature in Free Ligand (Related Compounds) | Expected Shift/Change Upon Complexation (S-coordination) |

|---|---|---|

| IR: ν(C=S) | ~660-790 cm⁻¹ | Shifts to lower frequency |

| IR: ν(N-H) | ~3180-3380 cm⁻¹ | Shifts or disappears upon deprotonation |

| ¹H NMR: δ(N-H) | ~9.5-12.5 ppm | Shifts downfield or disappears |

| ¹³C NMR: δ(C=S) | ~180-181 ppm | Shifts, confirming S-coordination |

X-ray Crystallographic Studies of Metal Complexes

Furthermore, crystallographic data for complexes of structurally similar ligands can be used to infer the likely coordination behavior. For example, a bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato) nickel(II) complex has been characterized, revealing details of its crystal and molecular structure. researchgate.net

| Compound | Key Structural Feature / Data | Reference |

|---|---|---|

| N-benzoyl-N'-(3,4-dimethylphenyl)thiourea | C=S bond distance: 1.667(2) Å. Structure influenced by N-H···S hydrogen bonding. | researchgate.net |

| Bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato)nickel(II) | Crystal System: Triclinic, Space Group: P-1. Coordination Geometry: Nearly Square-Planar. | researchgate.netsemanticscholar.org |

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes containing this compound are intrinsically linked to the nature of the metal ion and the coordination environment. Generally, many thiourea complexes are stable, neutral compounds that can be isolated as crystalline solids. researchgate.net Their stability can be assessed theoretically through calculations of molecular hardness (η). researchgate.net

The reactivity of these complexes is a subject of ongoing research, with applications in various fields. For instance, the ability of the thiourea ligand to selectively complex with different metal ions has been explored for use in solvent extraction processes to recover metals like Pb(II) and Cu(II) from aqueous solutions. researchgate.net

Furthermore, the reactivity of these complexes is highly relevant to their biological activity. Thiourea derivatives and their metal complexes have been investigated for a range of bio-applications, including as potential enzyme inhibitors and antimicrobial agents. semanticscholar.orgacs.org The formation of a complex can enhance the biological efficacy of the organic ligand, often due to the altered electronic properties and structure upon coordination to the metal center. The stability of these complexes in solution is crucial for such applications.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethylphenyl Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the computational study of thiourea (B124793) derivatives, balancing computational cost and accuracy. These studies provide fundamental information about the molecule's geometry, stability, and electronic nature.

The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For (3,4-Dimethylphenyl)thiourea, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov

The geometry of the thiourea core, -NH-C(S)-NH-, is of particular interest. In many substituted thioureas, this core tends to be planar or nearly planar. This planarity is often stabilized by an intramolecular hydrogen bond, which can form a pseudo-six-membered ring. researchgate.netconicet.gov.ar Depending on the substituents, different conformations (e.g., trans-cis, cis-trans) can arise around the C-N bonds. akademisains.gov.my For N-aroyl-N'-substituted thioureas, a common conformation involves an intramolecular N–H···O hydrogen bond that creates a stable S(6) ring loop. nih.govacs.org In this compound, the orientation of the 3,4-dimethylphenyl group relative to the thiourea plane is defined by a key dihedral angle. Steric hindrance between the phenyl ring and the thiocarbonyl (C=S) group can cause this ring to be twisted out of the thiourea plane. conicet.gov.ar

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Bond | Predicted Value |

| Bond Length (Å) | C=S | ~1.68 Å |

| C-N (thioamide) | ~1.37 Å | |

| C-N (phenyl) | ~1.40 Å | |

| C-C (aromatic) | 1.38–1.40 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angle (°) | N-C-N | ~118° |

| N-C-S | ~121° | |

| C-N-C | ~125° | |

| Dihedral Angle (°) | Phenyl ring / Thiourea plane | 45-70° |

Note: These values are illustrative and based on published data for structurally similar thiourea derivatives. conicet.gov.arnih.gov

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity. researchgate.net

For thiourea derivatives, the HOMO is typically localized over the more electron-rich regions, such as the sulfur atom and the aromatic ring. The LUMO, conversely, is often distributed over the thiocarbonyl group and the nitrogen atoms, which can act as electron-accepting sites. nih.govukm.my In this compound, the electron-donating dimethylphenyl group would contribute significantly to the electron density of the HOMO.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding chemical reactivity. It visualizes the charge distribution on the molecule's surface. chemrxiv.org

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the sulfur atom of the thiocarbonyl group, indicating its nucleophilic character. researchgate.net

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms of the N-H groups, highlighting their potential to act as hydrogen bond donors. researchgate.netchemrxiv.org

The MEP analysis provides a clear picture of the sites involved in intermolecular interactions and chemical reactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital (FMO) Energies for this compound.

| Parameter | Predicted Energy (eV) | Description |

| E(HOMO) | ~ -5.5 to -6.0 eV | Indicates electron-donating ability. Localized on the phenyl ring and sulfur atom. |

| E(LUMO) | ~ -1.0 to -1.5 eV | Indicates electron-accepting ability. Localized on the thiourea core. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 eV | Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov |

Note: These values are estimations based on DFT calculations for similar aromatic thiourea compounds. nih.govnih.gov

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can accurately predict spectroscopic parameters, which serves as a powerful method for validating experimental data and aiding in spectral assignments.

Infrared (IR) Vibrational Frequencies: Theoretical vibrational analysis helps to assign the absorption bands observed in experimental FT-IR spectra. researchgate.net For this compound, key vibrational modes include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ range. The exact position can be influenced by intermolecular and intramolecular hydrogen bonding. researchgate.netiosrjournals.org

C-H stretching (aromatic/methyl): Found around 2900-3100 cm⁻¹.

C=S stretching: This vibration is often coupled with other modes, particularly C-N stretching, and can appear in a broad region from ~650 cm⁻¹ to ~1300 cm⁻¹. researchgate.netresearchgate.net

C-N stretching: Vibrations for the thioamide linkage are typically seen between 1300 cm⁻¹ and 1500 cm⁻¹.

Comparing the calculated frequencies with experimental spectra allows for a detailed understanding of the molecule's vibrational properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The simulated shifts, when referenced against a standard like Tetramethylsilane (TMS), generally show good agreement with experimental results. researchgate.net This allows for unambiguous assignment of peaks in the NMR spectra, especially for complex structures. For this compound, calculations can predict the chemical shifts for the aromatic protons, the N-H protons, and the distinct carbon atoms in the phenyl ring and thiourea core.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound.

| Spectroscopic Data | Functional Group / Atom | Predicted Value |

| IR Frequencies (cm⁻¹) | N-H stretch | 3150 - 3350 |

| C-H (aromatic) stretch | 3000 - 3100 | |

| C-H (methyl) stretch | 2900 - 2980 | |

| C=C (aromatic) stretch | 1500 - 1600 | |

| C-N stretch | 1300 - 1400 | |

| C=S stretch | 700 - 850 | |

| ¹H NMR Chemical Shifts (ppm) | N-H (amide) | 9.0 - 10.0 |

| N-H (amine) | 7.5 - 8.5 | |

| C-H (aromatic) | 7.0 - 7.5 | |

| C-H (methyl) | 2.2 - 2.4 | |

| ¹³C NMR Chemical Shifts (ppm) | C=S | ~180 |

| C (aromatic) | 120 - 140 | |

| C (methyl) | ~20 |

Note: These are representative values based on published data for analogous compounds. researchgate.netresearchgate.netrsc.org

Theoretical Analysis of Intermolecular Interactions

In the solid state, the properties of this compound are governed by a network of intermolecular interactions. Computational methods provide a quantitative way to analyze these forces.

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. akademisains.gov.my

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. nih.gov For a thiourea derivative like this compound, the major contributions to crystal packing are expected to come from:

H···H contacts: Often the most abundant interaction, covering a large percentage of the Hirshfeld surface. nih.govnih.gov

C···H/H···C contacts: Representing interactions between the phenyl rings and hydrogen atoms.

S···H/H···S contacts: Crucial interactions involving the thiocarbonyl sulfur atom and N-H or C-H groups, indicative of N-H···S or C-H···S hydrogen bonds. akademisains.gov.my

N···H/H···N contacts: Corresponding to N-H···N hydrogen bonds.

This analysis provides a detailed picture of the forces that stabilize the crystal structure. mdpi.com

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Phenylthiourea (B91264) Derivative.

| Contact Type | Typical Contribution (%) | Description |

| H···H | 30 - 50% | van der Waals forces and general packing. |

| C···H / H···C | 15 - 30% | Interactions involving aromatic rings (C-H···π). |

| S···H / H···S | 10 - 20% | N-H···S or C-H···S hydrogen bonds. |

| N···H / H···N | 5 - 10% | N-H···N hydrogen bonds. |

Note: The percentages are representative and based on studies of similar crystalline thiourea compounds. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. wikipedia.orgamercrystalassn.org By locating critical points in the electron density, QTAIM can define atoms, bonds, and the nature of the interactions between them. researchgate.net

In the context of this compound, QTAIM analysis is particularly useful for:

Characterizing Hydrogen Bonds: The presence of a bond path and a bond critical point (BCP) between a hydrogen donor (like N-H) and an acceptor (like the S atom) confirms the existence of a hydrogen bond. researchgate.net

Evaluating Bond Strength and Nature: The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the interaction's strength and nature. For typical hydrogen bonds (e.g., N-H···S), one expects a low ρ(r) and a positive ∇²ρ(r), characteristic of closed-shell interactions (i.e., non-covalent). researchgate.net

QTAIM can be applied to both intramolecular and intermolecular interactions, offering a deeper understanding of the electronic basis for the molecule's structure and crystal packing. rsc.org It provides a quantitative description that complements the more visual approach of Hirshfeld surface analysis.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations provide insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment, such as a solvent, on the molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom, revealing a detailed picture of the molecule's dynamics that is often inaccessible through experimental methods alone.

In the context of this compound, MD simulations are instrumental in understanding how the molecule behaves in a physiological or chemical environment. For instance, simulations can be performed in a water box to mimic aqueous conditions, which is crucial for studying its potential biological activities or its behavior in solution. jppres.com The general procedure involves placing the molecule within a simulated environment and observing its evolution over nanoseconds or even microseconds.

Key aspects of the dynamic behavior of this compound that can be elucidated through MD simulations include:

Conformational Analysis: The molecule is not static; the dimethylphenyl group and the thiourea moiety can rotate around the C-N bond. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is critical for understanding how the molecule might bind to a biological target, as its shape plays a key role in molecular recognition.

Intermolecular Interactions: MD simulations can characterize the non-covalent interactions between this compound and surrounding molecules, such as water or a biological macromolecule. This includes the formation and lifetime of hydrogen bonds involving the N-H and C=S groups of the thiourea moiety. acs.org

Solvent Effects: The behavior of this compound can be significantly influenced by the solvent. MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and dynamics. nih.gov

Detailed Research Findings

While specific, in-depth molecular dynamics research exclusively focused on this compound is not extensively published, studies on closely related thiourea derivatives provide a strong basis for understanding its likely dynamic properties. For instance, MD simulations of other substituted phenylthiourea compounds in complex with enzymes have been used to assess the stability of binding poses predicted by molecular docking. acs.orgresearchgate.net

A typical MD simulation study of this compound would likely involve the following steps and yield data similar to that presented in the tables below. The simulations would be run for a significant duration, often in the range of 100 nanoseconds, to ensure adequate sampling of the conformational space. mdpi.com The stability of the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms from their initial positions. A stable RMSD plot over time suggests that the molecule has reached equilibrium.

Table 1: Representative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | CHARMM36, AMBER |

| Solvent Model | TIP3P water |

| System Size | ~10,000 atoms (including solvent) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Analysis of the simulation trajectory would provide quantitative data on the molecule's dynamic behavior. For example, hydrogen bond analysis can reveal the key residues involved in interactions if the molecule is simulated with a protein, or the extent of interaction with the solvent.

Table 2: Hypothetical Hydrogen Bond Analysis from a 100 ns MD Simulation of this compound in Water

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Occupancy (%) | Average Distance (Å) |

| N-H (Thiourea) | O (Water) | 75.2 | 2.8 ± 0.3 |

| N-H (Thiourea) | O (Water) | 68.5 | 2.9 ± 0.4 |

| C-H (Methyl) | O (Water) | 5.1 | 3.5 ± 0.5 |

The root-mean-square fluctuation (RMSF) of each atom can also be calculated to identify regions of high flexibility within the molecule. For this compound, one would expect higher RMSF values for the methyl groups and the thiourea moiety, indicating greater movement, while the phenyl ring would likely exhibit more rigidity.

Biological Activity and Medicinal Chemistry Research on 3,4 Dimethylphenyl Thiourea Derivatives

In Vitro Pharmacological Screening

Derivatives of (3,4-Dimethylphenyl)thiourea have been the subject of various in vitro pharmacological screenings to determine their potential as therapeutic agents. These studies have unveiled a range of biological activities, from antimicrobial to anticancer effects.

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

Thiourea (B124793) derivatives are recognized for their broad-spectrum antimicrobial properties. ontosight.aiontosight.aiontosight.ai The core structure, containing a thiourea moiety (-NH-C(=S)-NH-), is versatile and allows for modifications that can enhance its activity against various pathogens. ontosight.aiontosight.aiontosight.ai

Antibacterial Activity: Research has demonstrated that certain this compound derivatives exhibit notable antibacterial activity. For instance, new thioureides of 2-(3,4-dimethylphenyl-oximethyl)benzoic acid have been synthesized and shown to be active at low concentrations against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, the presence of halogen atoms like iodine, bromine, or fluorine on the N-phenyl substituent of the thiourea moiety has been correlated with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, bacteria known for their biofilm-forming capabilities. researchgate.net Furthermore, some thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have shown a strong inhibitory effect on Gram-positive pathogens. researchgate.net In a study of pyrazole-based thiourea derivatives, a 3,4-dichlorophenyl urea (B33335) derivative exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, equivalent to the reference drug levofloxacin. nih.gov

Antiviral Activity: The potential of thiourea derivatives as antiviral agents has also been explored. ontosight.aiontosight.aiontosight.ai Studies have shown that some of these compounds can inhibit viral replication. ontosight.ai For example, certain thiourea derivatives have been identified as inhibitors of the Hepatitis B virus (HBV) by suppressing pgRNA expression and the secretion of viral antigens. researchgate.net Other research has focused on their activity against HIV-1, with some derivatives designed to target both the HIV-1 capsid and human cyclophilin A. nih.gov

Antifungal Activity: Several thiourea derivatives have demonstrated antifungal properties. ontosight.aichemicaljournal.injrespharm.com For example, N-2,5-Dimethylphenylthioureido acid derivatives have been investigated as potential antifungal agents, with some showing broad-spectrum activity against drug-resistant Candida strains. mdpi.comnih.gov Additionally, thiourea derivatives containing a 2-thiazole ring have been found to be active against various fungal strains. chemicaljournal.in

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity/Finding |

|---|---|---|

| Thioureides of 2-(3,4-dimethylphenyl-oximethyl)benzoic acid | Pseudomonas aeruginosa, Staphylococcus aureus | Active at low concentrations, particularly with halogen substituents on the N-phenyl ring. researchgate.net |

| Pyrazole-based 3,4-dichlorophenyl urea derivative | Staphylococcus aureus | Potent activity with MIC of 0.25 μg/mL. nih.gov |

| N-2,5-Dimethylphenylthioureido acid derivatives | Drug-resistant Candida strains | Broad-spectrum antifungal activity. mdpi.comnih.gov |

| Thiourea derivatives with 3-(trifluoromethyl)phenyl moiety | Gram-positive pathogens | Strong inhibitory effect. researchgate.net |

| Thiourea derivatives | Hepatitis B virus (HBV) | Suppressed pgRNA expression and viral antigen secretion. researchgate.net |

| Thiourea derivatives | HIV-1 | Designed to inhibit capsid and cyclophilin A. nih.gov |

Anticancer and Antiproliferative Activities

Thiourea derivatives have been extensively investigated as potential anticancer agents, with many exhibiting significant antiproliferative effects against various cancer cell lines. ontosight.aiontosight.airesearchgate.netontosight.ai The antitumor activity of these compounds is often attributed to their ability to inhibit key biological targets involved in cancer progression, such as protein kinases, topoisomerases, and carbonic anhydrase. researchgate.net

One notable example is the pyrazole (B372694) derivative 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5), which displayed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.07 μM, comparable to the positive control erlotinib. researchgate.netnih.gov This compound also showed significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 μM. researchgate.netnih.gov

Furthermore, dipeptide derivatives containing a thiourea moiety have been synthesized and evaluated for their antitumor properties. rsc.org Compound I-11 from this series was identified as a potent agent against the NCI-H460 cell line with an IC₅₀ of 4.85 ± 1.44 μM, inducing apoptosis through the ROS-dependent endoplasmic reticulum pathway. rsc.org

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Finding (IC₅₀) |

|---|---|---|

| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 (Breast Cancer) | 0.08 μM researchgate.netnih.gov |

| Compound I-11 (Dipeptide derivative) | NCI-H460 (Lung Cancer) | 4.85 ± 1.44 μM rsc.org |

Antimalarial Efficacy Against Plasmodium falciparum Strains

Thiourea derivatives have emerged as a promising class of compounds in the search for new antimalarial drugs, particularly against resistant strains of Plasmodium falciparum. nih.govmdpi.com Research has shown that certain 4-aminoquinoline-thiourea derivatives are effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. nih.gov

For instance, a specific thiourea derivative of 4-aminoquinoline (B48711) was found to be highly active against the CQ sensitive 3D7 strain of P. falciparum with an IC₅₀ of 6.07 ng/mL. nih.gov This same compound also demonstrated a significant in vivo suppression of 99.27% on day 4 against the CQ resistant N-67 strain of Plasmodium yoelii. nih.gov These findings highlight the potential of this compound derivatives as scaffolds for the development of novel antimalarial agents that can overcome existing drug resistance mechanisms.

Evaluation of Other Therapeutic Potentials (e.g., Antidepressant, Antiallergic, Anti-hyperlipidemic)

Beyond antimicrobial and anticancer activities, derivatives of this compound have been explored for a variety of other therapeutic applications.

Antiallergic Activity: Substituted heterocyclic thiourea compounds have been identified as a new class of anti-allergic agents. nih.gov They have been shown to inhibit IgE/Fc epsilon RI receptor-mediated mast cell leukotriene release, a key process in the pathophysiology of allergy and asthma. nih.gov Specifically, indolylethyl and naphthylethyl substituted halopyridyl thioureas were found to be potent inhibitors of LTC(4) release. nih.gov

Other Potential Activities: The versatile nature of the thiourea scaffold suggests potential for a wide range of biological activities. While specific research on this compound derivatives in the areas of antidepressant and anti-hyperlipidemic activity is less documented in the provided results, the broader class of thiourea derivatives has been investigated for anti-inflammatory and other pharmacological effects. ontosight.aiontosight.aiontosight.ai

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies provide insights into optimizing their therapeutic potential. ontosight.aiontosight.ai

Impact of Substituent Variation on Biological Potency

The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the thiourea nitrogen atoms. biointerfaceresearch.combohrium.com

Impact of Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents play a key role in determining the biological activity. For instance, in the context of anticancer activity, the introduction of electron-withdrawing groups, such as nitro or trifluoromethyl, into the thiourea structure can enhance biological activity. biointerfaceresearch.com This is thought to be due to an increase in the acidity of the NH groups, which facilitates stronger interactions with biological targets. biointerfaceresearch.com Conversely, the presence of weakly electron-withdrawing substituents can be detrimental to the antiproliferative effect. rsc.org

In antiallergic thiourea derivatives, the introduction of electron-withdrawing or donating groups has a marked impact on their biological activity, with the Hammett sigma values of the substituents serving as predictors of their potency. nih.gov

Impact of Substituent Position and Bulkiness: The position of substituents on the phenyl ring is also critical. For example, in α-chymotrypsin inhibitors, a chloro substituent at the para-position of one of the phenyl rings was found to be more potent than a chloro substituent at the meta-position. google.com

The size and hydrophobicity of substituents can also influence anticancer potency. biointerfaceresearch.com The introduction of bulky groups can sometimes enhance activity, as seen in certain podophyllotoxin (B1678966) thiourea derivatives. analis.com.my However, in other cases, bulky substituents on the phenyl ring can lead to a loss of cytotoxic activity. analis.com.my The lipophilicity of the compounds, however, does not always correlate with biological activity, as demonstrated in the case of anti-allergic thiourea compounds. nih.gov

Mechanistic Investigations of Biological Action

Enzyme Inhibition Assays (e.g., 1-deoxy-D-xylulose-5-phosphate synthase (DXPS))

Derivatives of this compound have been subjected to various enzyme inhibition assays to elucidate their mechanism of action. While specific studies on the inhibition of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) by this compound were not identified in the searched literature, research has demonstrated inhibitory activity against other key enzymes. nih.govresearchgate.netuni-saarland.denih.govuni-saarland.de

For instance, a study investigating novel thiourea derivatives for their potential in managing diabetes mellitus screened compounds against several relevant enzymes. researchgate.net One of the tested compounds, 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea , demonstrated significant inhibitory activity against α-amylase. researchgate.net The results of these in vitro assays are summarized in the table below.

| Compound | Target Enzyme | Inhibition (%) | IC50 (µM) |

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-amylase | 85 ± 1.9 | Not Reported |

This data highlights the potential of this compound derivatives as enzyme inhibitors. Further research has explored the inhibitory potential of various thiourea derivatives against a range of enzymes, including urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting a broad spectrum of potential therapeutic applications. rsc.orgresearchgate.netmdpi.com

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound derivatives with cellular receptors is a key aspect of their biological activity. These interactions can trigger or block signaling pathways, leading to a physiological response.

A patent for novel N-hydroxy thiourea, urea, and amide compounds describes the measurement of binding affinity for the vanilloid receptor-1 (VR1). google.com The evaluation was based on the ability of the compounds to displace a radiolabeled ligand, [³H]RTX, from the receptor. This indicates that derivatives of this compound are being investigated for their potential to modulate the activity of this receptor, which is involved in pain and inflammation pathways. google.com

Furthermore, research on thiourea-based compounds has shown their ability to act as receptors for anions, which can influence various biological processes. biointerfaceresearch.com The thiourea moiety's ability to form hydrogen bonds is central to these interactions, allowing them to bind to and signal the presence of specific anions. biointerfaceresearch.com The modulation of receptor activity, such as that of the Epidermal Growth Factor Receptor (EGFR), has also been a focus of research, with some derivatives showing potent inhibitory effects that could be beneficial in cancer therapy. nih.gov

In Silico Drug Discovery and Molecular Docking Studies

Ligand-Based Virtual Screening and Pharmacophore Modeling

In the quest for novel therapeutic agents, computational methods such as ligand-based virtual screening and pharmacophore modeling are invaluable tools. These techniques are employed to identify new molecules with the potential for desired biological activity based on the structural features of known active compounds. nih.govnih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govajchem-a.com This model then serves as a 3D query to screen large databases of chemical compounds, a process known as virtual screening, to find novel candidates that match the pharmacophore. nih.govnih.gov This approach has been successfully applied in the discovery of inhibitors for various targets, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), using libraries of thiourea-containing compounds. nih.govnih.gov The identified hits from virtual screening are then prioritized for synthesis and biological evaluation. nih.gov

Molecular Docking with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand, such as a this compound derivative, and its target protein at the molecular level.

Several studies have utilized molecular docking to investigate the binding modes of this compound derivatives with various protein targets. For example, a pyrazole derivative containing the 3,4-dimethylphenyl-thiourea skeleton, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) , was docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to understand its potent inhibitory activity. nih.gov Similarly, other thiourea derivatives have been docked against targets such as the K-Ras protein, implicated in non-small cell lung cancer, and various microbial enzymes. nih.gov These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. biointerfaceresearch.comresearchgate.net

The following table summarizes the findings from various molecular docking studies on this compound derivatives and related compounds.

| Derivative Containing (3,4-Dimethylphenyl) Group | Target Protein | Key Findings |

| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Epidermal Growth Factor Receptor (EGFR) | Docking simulation helped to determine the probable binding model in the active site. nih.gov |

| 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile derivatives | GlcN-6-P synthase | Revealed moderate to good binding energies of the ligands on the target protein. nih.gov |

| 1-(3,4-dimethylphenyl)-3-thiochroman-4-yl-thiourea | Not specified, but potential for enzyme inhibition or receptor binding suggested. | Structure suggests potential for biological activity. ontosight.ai |

Prediction of Pharmacokinetics and Toxicity Profiles

In contemporary drug discovery, the early assessment of a compound's pharmacokinetic and toxicity profile is crucial for identifying viable drug candidates and minimizing late-stage failures. For this compound and its derivatives, computational in silico methods are frequently employed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictive studies utilize various web-based tools and software, such as SwissADME, pkCSM, and PreADMET, which rely on graph-based signatures and other algorithms to forecast a molecule's behavior in the body. jppres.comuq.edu.aumdpi.com

Research into various thiourea derivatives indicates that these compounds often exhibit favorable drug-like characteristics. mdpi.com Theoretical evaluations help to screen out compounds that are likely to have poor ADMET properties, allowing researchers to focus on more promising candidates. researchgate.net The predictions for thiourea derivatives generally suggest good gastrointestinal absorption and bioavailability. jppres.compharmacophorejournal.com

Predicted Pharmacokinetic Properties of Thiourea Derivatives

The following table summarizes key pharmacokinetic parameters predicted for thiourea derivatives based on various in silico studies. It is important to note that these are general predictions for the class of compounds, as specific data for this compound is limited.

| Parameter | Predicted Outcome | Significance | Source(s) |

| Drug-Likeness | Generally compliant with Lipinski's Rule of Five. | Indicates potential for oral bioavailability. | mdpi.com |

| Gastrointestinal (GI) Absorption | Predicted to be high. | Suggests good absorption from the gut after oral administration. | jppres.compharmacophorejournal.com |

| Caco-2 Permeability | Varies; some derivatives predicted to have high permeability. | High permeability is an indicator of good intestinal absorption. | mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Generally predicted not to cross the BBB. | Suggests a lower likelihood of central nervous system side effects. | jppres.compharmacophorejournal.com |

| P-glycoprotein (P-gp) Substrate | Many derivatives are predicted to be substrates of P-gp. | Being a P-gp substrate can lead to efflux from cells, affecting drug distribution and efficacy. | mdpi.com |

| Cytochrome P450 (CYP) Inhibition | Generally predicted not to inhibit major CYP isoenzymes. | Low potential for drug-drug interactions involving CYP enzyme metabolism. | mdpi.compharmacophorejournal.com |

| XlogP | 2.1 for this compound. | This value indicates moderate lipophilicity, which is favorable for drug absorption. | uni.lu |

Predicted Toxicity Profiles of Thiourea Derivatives

Toxicity prediction is a critical component of the early-stage assessment of drug candidates. In silico models are used to forecast potential toxicities, such as mutagenicity, carcinogenicity, and organ-specific toxicity.

| Parameter | Predicted Outcome | Significance | Source(s) |

| AMES Mutagenicity | Some derivatives test positive for mutagenicity, while many are predicted to be non-mutagenic. | A positive result suggests potential to cause DNA mutations, a significant safety concern. | mdpi.combiorxiv.org |

| Hepatotoxicity (Liver Injury) | Predictions vary; some compounds are predicted to be non-hepatotoxic, while others show potential for liver injury. | Indicates the risk of drug-induced liver damage. | jppres.commdpi.com |

| hERG Inhibition | Generally predicted to be non-inhibitors of hERG I and II. | Low risk of causing cardiotoxicity related to QT interval prolongation. | mdpi.com |

| Oral Rat Acute Toxicity (LD50) | Predicted values often fall into the moderate toxicity range. For example, one thiourea derivative had a predicted LD50 of 2.25 mol/kg. | Provides an estimate of the lethal dose, guiding further safety studies. | jppres.compharmacophorejournal.com |

| Skin Sensitization | Generally predicted to be non-sensitizing. | Indicates a low risk of causing allergic contact dermatitis. | mdpi.com |

Emerging Applications and Future Research Directions of 3,4 Dimethylphenyl Thiourea

Applications in Materials Science